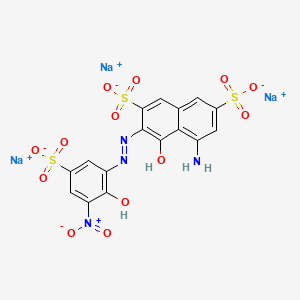
5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The sulfonated product is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro group is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid.
Diazotization and Coupling: The amino group is diazotized and then coupled with 2-hydroxy-3-nitro-5-sulphophenyl to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated through filtration, neutralization, and drying processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are typically used for reduction reactions.
Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Products include various quinones and other oxidized derivatives.
Reduction: Reduction of the nitro group yields amino derivatives.
Substitution: Substitution reactions can produce a range of sulfonated and other substituted products.
Scientific Research Applications
5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile, paper, and plastic industries for dyeing and coloring purposes.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-[(2-hydroxy-1-naphthyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt
- 5-Amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid
Uniqueness
5-Amino-4-hydroxy-3-((2-hydroxy-3-nitro-5-sulphophenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility, stability, and intense coloration make it particularly valuable in industrial and research applications .
Properties
CAS No. |
93892-26-3 |
|---|---|
Molecular Formula |
C16H9N4Na3O13S3 |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
trisodium;5-amino-4-hydroxy-3-[(2-hydroxy-3-nitro-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N4O13S3.3Na/c17-9-3-7(34(25,26)27)1-6-2-12(36(31,32)33)14(16(22)13(6)9)19-18-10-4-8(35(28,29)30)5-11(15(10)21)20(23)24;;;/h1-5,21-22H,17H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
WPBZDAZSUZAFAJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



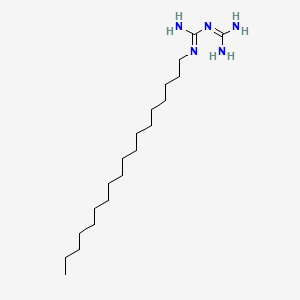
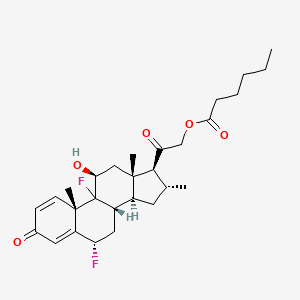
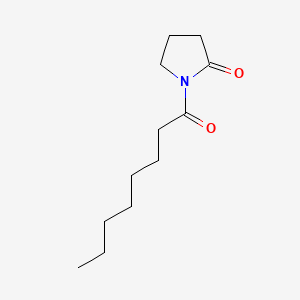
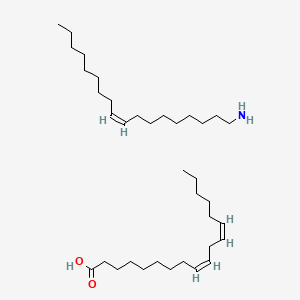

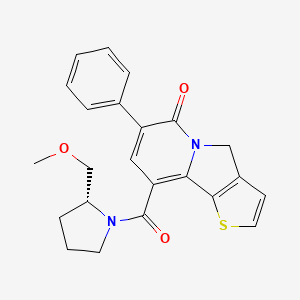
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
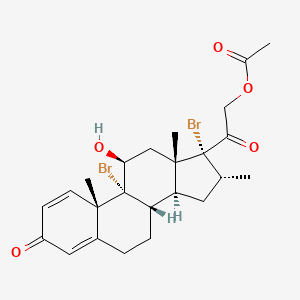
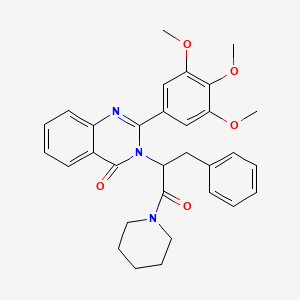
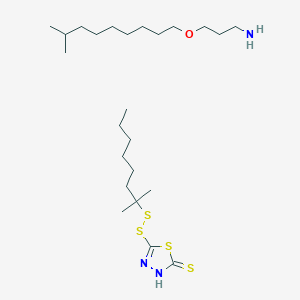
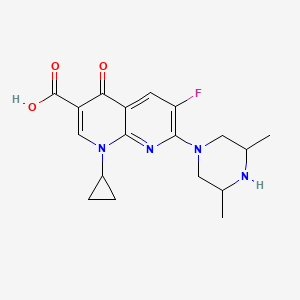

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
